4-Bromo-5-(trifluoromethyl)isoquinoline
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Overview
Description
4-Bromo-5-(trifluoromethyl)isoquinoline is a heterocyclic aromatic compound that features a bromine atom and a trifluoromethyl group attached to an isoquinoline core. Isoquinolines are structural isomers of quinolines and are known for their presence in various natural products and biologically active molecules. The incorporation of bromine and trifluoromethyl groups into the isoquinoline structure imparts unique chemical and physical properties, making this compound of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-(trifluoromethyl)isoquinoline can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene . Another method involves the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted isoquinolines.
Cross-Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
4-Bromo-5-(trifluoromethyl)isoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-(trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Trifluoromethyl-3,4-dihydroisoquinoline: Synthesized via cyclization reactions and shares similar structural features.
4-Bromo-2-(trifluoromethyl)quinoline: Another compound with a bromine and trifluoromethyl group, but with a quinoline core.
Uniqueness: 4-Bromo-5-(trifluoromethyl)isoquinoline is unique due to its specific substitution pattern on the isoquinoline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H5BrF3N |
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Molecular Weight |
276.05 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H5BrF3N/c11-8-5-15-4-6-2-1-3-7(9(6)8)10(12,13)14/h1-5H |
InChI Key |
YMKJYGTYFYGAHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)C(F)(F)F)Br |
Origin of Product |
United States |
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